molecular formula C13H13N5O2S B14518425 1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline CAS No. 62607-15-2

1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B14518425
CAS No.: 62607-15-2
M. Wt: 303.34 g/mol
InChI Key: GHQXBBFDRROSSL-UHFFFAOYSA-N
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Description

1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates a thiazole ring, which is known for its diverse biological activities, and a tetrahydroquinoline moiety, which is a common structural feature in many pharmacologically active compounds .

Preparation Methods

The synthesis of 1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline typically involves the diazotization of an aromatic amine followed by coupling with a thiazole derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction . Industrial production methods may involve continuous flow processes to enhance yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other azo dyes and thiazole derivatives. Compared to other azo dyes, 1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the thiazole and tetrahydroquinoline moieties, which confer additional biological activities. Similar compounds include:

Properties

CAS No.

62607-15-2

Molecular Formula

C13H13N5O2S

Molecular Weight

303.34 g/mol

IUPAC Name

(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-(5-nitro-1,3-thiazol-2-yl)diazene

InChI

InChI=1S/C13H13N5O2S/c1-17-6-2-3-9-7-10(4-5-11(9)17)15-16-13-14-8-12(21-13)18(19)20/h4-5,7-8H,2-3,6H2,1H3

InChI Key

GHQXBBFDRROSSL-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)N=NC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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